molecular formula C14H22N4O2 B2905651 tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 1365937-35-4

tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2905651
CAS No.: 1365937-35-4
M. Wt: 278.356
InChI Key: CYGSZUCPQDMCKC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a complex organic compound that features a tert-butyl group, a pyrimidine ring, and a pyrrolidine ring

Preparation Methods

The synthesis of tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate can be compared to other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-10-7-12(16-9-15-10)18-6-5-11(8-18)17-13(19)20-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,17,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGSZUCPQDMCKC-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)N2CC[C@@H](C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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